molecular formula C11H12N4O3 B4795075 ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate

ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate

Cat. No. B4795075
M. Wt: 248.24 g/mol
InChI Key: SNIXCRFYDUITDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of research fields, including biochemistry, pharmacology, and medicine. In

Mechanism of Action

The mechanism of action of ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate is not fully understood. However, it is believed to work by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. By inhibiting the activity of these enzymes, ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate may be able to disrupt the signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate are not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. This inhibition may lead to the disruption of signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the formation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate in lab experiments is its potential as a selective inhibitor of protein kinases. This compound has been shown to have a high degree of selectivity for certain protein kinases, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. Like many chemical compounds, ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate may be toxic at high concentrations, which could limit its use in certain types of experiments.

Future Directions

There are several future directions for research on ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate. One area of interest is the development of more selective inhibitors of protein kinases. This could lead to the development of new treatments for diseases such as cancer and Alzheimer's disease. Another area of interest is the study of the biochemical and physiological effects of this compound, which could help to elucidate its mechanism of action and potential therapeutic applications. Finally, further research is needed to investigate the potential toxicity of ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate, which could help to determine its safety for use in clinical trials.

Scientific Research Applications

Ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. This compound has also been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate has been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of enzymes that are involved in the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

ethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-2-18-9(16)7-13-11(17)8-6-14-15-5-3-4-12-10(8)15/h3-6H,2,7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIXCRFYDUITDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C2N=CC=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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